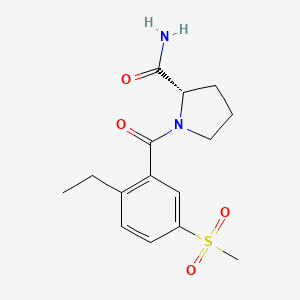
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide, also known as EMDB-1, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained attention due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide inhibits the activity of HDACs and PDE5 by binding to their catalytic domains. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell differentiation, apoptosis, and immune response. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is involved in the relaxation of smooth muscle cells. Inhibition of PDE5 by this compound leads to the accumulation of cGMP, resulting in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Inhibition of PDE5 by this compound leads to the relaxation of smooth muscle cells and vasodilation, resulting in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Advantages and Limitations for Lab Experiments
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have high selectivity and potency for its target enzymes. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential as a treatment for cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide involves the reaction of 2-ethyl-5-methylsulfonylbenzoic acid with pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. PDE5 inhibitors have been used as a treatment for erectile dysfunction and pulmonary arterial hypertension.
properties
IUPAC Name |
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-10-6-7-11(22(2,20)21)9-12(10)15(19)17-8-4-5-13(17)14(16)18/h6-7,9,13H,3-5,8H2,1-2H3,(H2,16,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQAXKFTGVZQSC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-oxoethyl]-4-phenyl-1,3-diazinan-2-one](/img/structure/B7342808.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
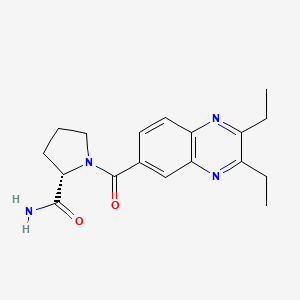
![(2S)-1-[2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342841.png)
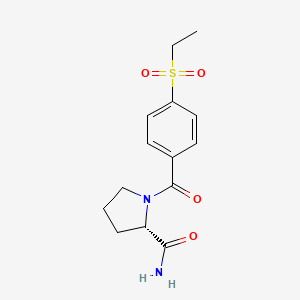
![(2S)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7342863.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)
![(2S)-1-(1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7342869.png)
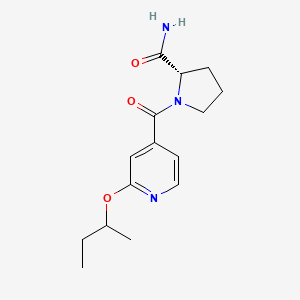
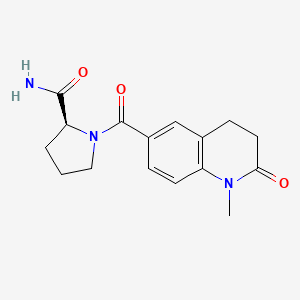
![(2S)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342888.png)